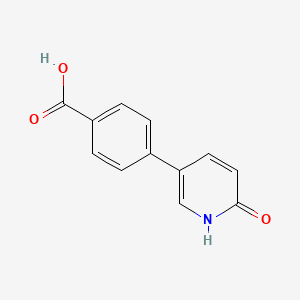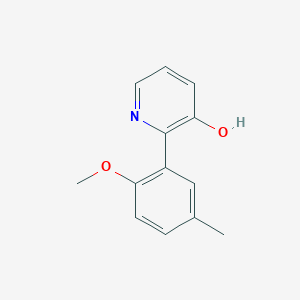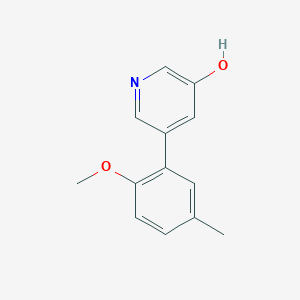
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% (2H3MMPP-95) is a chemical compound belonging to the class of pyridines, which is a class of heterocyclic aromatic compounds. It is a white crystalline solid with a melting point of 177-178 °C and a molecular weight of 197.22 g/mol. It is soluble in water, ethanol, and methanol, and is insoluble in ether and chloroform. 2H3MMPP-95 is used in a variety of applications, including organic synthesis, pharmaceuticals, and industrial processes.
Scientific Research Applications
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% is used in a variety of scientific research applications. It has been used in the synthesis of a variety of bioactive compounds, including antimicrobial, antifungal, and antiviral agents. It has also been used in the synthesis of a variety of other compounds, such as dyes, fragrances, and pharmaceuticals. Furthermore, 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has been used as a reagent in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines.
Mechanism of Action
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to act as an inhibitor of the enzyme dihydrofolate reductase (DHFR). DHFR is an important enzyme in the biosynthesis of purines and pyrimidines, which are essential components of DNA and RNA. 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% binds to the active site of DHFR and prevents it from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition of DHFR activity leads to the inhibition of DNA and RNA synthesis, which can have a variety of effects on cells, depending on the concentration of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% used.
Biochemical and Physiological Effects
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has been shown to have a variety of biochemical and physiological effects. At low concentrations, it has been shown to inhibit the growth of bacteria, fungi, and viruses. At higher concentrations, it has been shown to be cytotoxic to a variety of cell types, including human cancer cells. Furthermore, it has been shown to inhibit the activity of the enzyme DHFR, leading to the inhibition of DNA and RNA synthesis.
Advantages and Limitations for Lab Experiments
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. Furthermore, it is relatively stable and is soluble in a variety of solvents. However, it is also important to note that 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% is toxic and should be handled with care.
Future Directions
There are several potential future directions for research on 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%. One potential area of research is the development of new and improved synthesis methods for 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%. Another potential area of research is the development of new and improved applications for 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%, such as the development of new drugs or other compounds. Additionally, further research could be done to investigate the biochemical and physiological effects of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95%, as well as its mechanism of action. Finally, further research could be done to investigate the potential toxicity of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% and to develop methods for its safe and effective use.
Synthesis Methods
2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% is synthesized by the reaction of 4-methoxy-3-methylphenol (MMP) with 2-chloro-3-hydroxypyridine (CHP) in the presence of a base, such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution reaction, with the CHP molecule acting as the nucleophile and the MMP molecule acting as the electrophile. The resulting product is a mixture of 2-Hydroxy-3-(4-methoxy-3-methylphenyl)pyridine, 95% and 2-chloro-3-(4-methoxy-3-methylphenyl)pyridine (CH3MMPP-95). The mixture can be separated by column chromatography, and the desired product can be isolated.
properties
IUPAC Name |
3-(4-methoxy-3-methylphenyl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(5-6-12(9)16-2)11-4-3-7-14-13(11)15/h3-8H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHOQXRMZMGUDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=CNC2=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40682783 |
Source


|
| Record name | 3-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-56-1 |
Source


|
| Record name | 3-(4-Methoxy-3-methylphenyl)pyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40682783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














